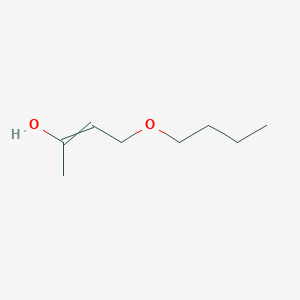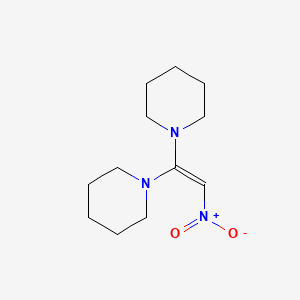![molecular formula C48H88N2O4 B14511996 2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) CAS No. 63266-78-4](/img/structure/B14511996.png)
2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) core and two N-methyl-N-octadecylacetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) typically involves the reaction of 1,2-phenylenebis(oxy) with N-methyl-N-octadecylacetamide under specific conditions. The process may include steps such as:
Williamson Ether Synthesis: This method involves the reaction of a phenol with an alkyl halide in the presence of a base to form an ether. For example, the reaction of 1,2-dihydroxybenzene with an appropriate alkyl halide.
Amidation: The resulting ether is then reacted with N-methyl-N-octadecylamine in the presence of a coupling agent to form the final amide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: N-oxides of the amide groups.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymer Science: It can be incorporated into polymer matrices to modify their properties.
Biology:
Drug Delivery: The compound’s amphiphilic nature makes it suitable for use in drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs.
Bioconjugation: It can be used to link biomolecules, facilitating the study of biological interactions.
Medicine:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Surfactants: The compound can act as a surfactant in various industrial processes, including emulsification and dispersion.
Coatings: It can be used in coatings to enhance their durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications. The phenyl ring can engage in π-π interactions, while the amide groups can form hydrogen bonds, facilitating its binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide): Similar structure but with dipropyl groups instead of octadecyl groups.
2,2’-[1,3-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): Similar structure but with a different substitution pattern on the phenyl ring.
2,2’-[1,4-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: The uniqueness of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) lies in its specific substitution pattern and the presence of long octadecyl chains, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications requiring amphiphilic compounds with high stability and reactivity.
Eigenschaften
CAS-Nummer |
63266-78-4 |
|---|---|
Molekularformel |
C48H88N2O4 |
Molekulargewicht |
757.2 g/mol |
IUPAC-Name |
N-methyl-2-[2-[2-[methyl(octadecyl)amino]-2-oxoethoxy]phenoxy]-N-octadecylacetamide |
InChI |
InChI=1S/C48H88N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-49(3)47(51)43-53-45-39-35-36-40-46(45)54-44-48(52)50(4)42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36,39-40H,5-34,37-38,41-44H2,1-4H3 |
InChI-Schlüssel |
NMSIZELNFJFBLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)C(=O)COC1=CC=CC=C1OCC(=O)N(C)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
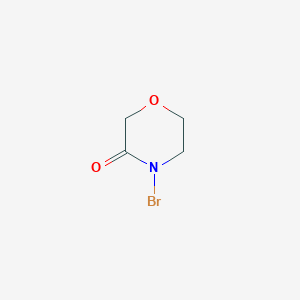
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
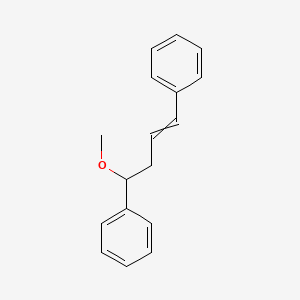
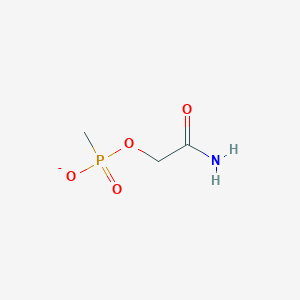
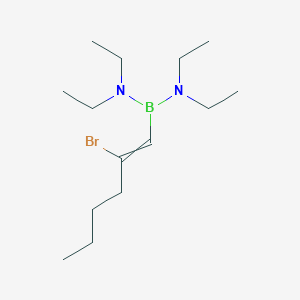

![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

